1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 243.16 g/mol. This compound is classified as an aromatic amine due to the presence of a phenyl ring substituted with bromine and methoxy groups, alongside a secondary amine functional group. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The primary source for the synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine can be traced back to organic synthesis methodologies involving substituted phenyl compounds. It falls under the classification of substituted amphetamines, which are noted for their psychoactive properties. The compound is identified by its CAS number, which is 51488-83-6, facilitating its recognition in chemical databases.
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine typically involves several steps:
The synthetic route may also include purification steps such as recrystallization from ethanol to yield pure crystals of the compound, which can be analyzed using single crystal X-ray diffraction to confirm structural integrity .
The molecular structure of 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine features:
Key structural data includes:
1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine can undergo various chemical reactions typical of amines:
These reactions are facilitated by the nucleophilic nature of the amine nitrogen, which can attack electrophilic centers in various substrates, leading to diverse synthetic applications.
The mechanism of action for compounds like 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine often involves interaction with neurotransmitter systems in the brain. Specifically, as a member of the substituted amphetamines class, it may influence:
Data supporting these mechanisms typically arise from pharmacological studies that assess binding affinities and functional outcomes in biological assays.
1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine exhibits several notable physical properties:
Chemical properties include:
The scientific uses of 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine primarily revolve around its potential as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit:
Ongoing studies aim to explore these applications further, focusing on optimizing efficacy and minimizing side effects associated with such compounds .
The systematic investigation of substituted phenethylamines represents a cornerstone of neuropsychopharmacology. Initial research focused on naturally occurring compounds like mescaline (3,4,5-trimethoxyphenethylamine), which revealed the fundamental importance of the phenethylamine backbone coupled with specific ring substitutions for psychedelic effects mediated primarily via 5-HT₂A receptor activation [2]. This foundational work spurred the development of synthetic analogs, notably the "2C-X" family (e.g., 2C-B: 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine), where strategic placement of halogens (bromine) and alkoxy groups (methoxy) significantly enhanced potency and selectivity. The discovery that lipophilic 4'-substituents (e.g., bromine in 2C-B) markedly increased 5-HT₂AR agonist potency was a pivotal advancement [2].
Further evolution involved modifying the ethylamine side chain. The NBOMe series (N-(2-methoxybenzyl)phenethylamines), exemplified by compounds like 25B-NBOMe (N-(2-Methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine), demonstrated that steric bulk adjacent to the amine nitrogen dramatically boosted binding affinity and functional potency, producing some of the most potent 5-HT₂AR agonists known [2] [6]. However, safety concerns associated with the NBOMe scaffold shifted research towards alternative strategies for conformational restraint and selectivity enhancement. This included exploring bridged structures (e.g., TCB-2, DMPCA) and, more recently, heterocyclic constraints like the phenylpiperidines reported by [2]. Within this historical trajectory, 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine emerges as a distinct approach, replacing the traditional secondary amine with a sterically hindered tertiary amine (tert-butyl group), representing a significant structural departure aimed at modulating receptor interaction profiles and metabolic stability [1] [2].
Recent research highlighted in the search results focuses on achieving selective 5-HT₂AR agonism, moving beyond the promiscuity of classical psychedelics like psilocybin or LSD. The 2024 study detailed the discovery and SAR of 2,5-dimethoxyphenylpiperidines as a novel class fitting this goal [2]. While not identical, compounds like LPH-5 [(S)-11] from this study exemplify the successful application of conformational restraint and strategic substitution to achieve selectivity over 5-HT₂CR – a key challenge in the field. The functional data on enantiomers of phenylpiperidine 6 (e.g., 6eu: EC₅₀ = 69 nM, Rₘₐₓ = 37% at 5-HT₂AR; no agonist activity at 5-HT₂CR) underscore the critical role of stereochemistry and ring size in dictating efficacy and selectivity profiles [2]. This research provides essential context for understanding the potential value and design philosophy behind sterically hindered amines like 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine.
Table 1: Key Structural Analogues in Phenethylamine Neuropsychopharmacology Development
Compound Name | Core Structure | Key Substitutions | Primary Target (EC₅₀/Rₘₐₓ) | Significance |
---|---|---|---|---|
Mescaline | Phenethylamine | 3,4,5-Trimethoxy | 5-HT₂AR (Weak agonist) | Prototype natural psychedelic |
2C-B (1) | Phenethylamine | 4-Bromo, 2,5-dimethoxy | 5-HT₂AR (1.6 nM), 5-HT₂CR (4.1 nM) | Potent "2C-X" series member |
25B-NBOMe | NBOMe (N-Benzyl-Phenethylamine) | 4-Bromo, 2,5-dimethoxy, ortho-OMe Bn | 5-HT₂AR (<0.5 nM) | Ultra-potent agonist; safety concerns |
Phenylpiperidine 6eu | Piperidine (Constrained) | 4-Bromo, 2,5-dimethoxy (S-enantiomer) | 5-HT₂AR (69 nM, 37% Rₘₐₓ), 5-HT₂CR (Inactive) | Selective 5-HT₂AR partial agonist; novel scaffold |
1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine | Sterically-hindered Amphetamine | 5-Bromo, 2-methoxy, α,α-dimethyl | Presumed 5-HT₂AR (Research Compound) | Tertiary amine; metabolic stability focus |
1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine occupies a specific niche defined by the precise arrangement of its substituents. Positional isomerism – the relocation of identical substituents to different positions on the phenyl ring – profoundly influences pharmacology within arylalkylamines. The compound features a 1,2,4-trisubstituted benzene ring pattern (bromo at C5, methoxy at C2, amine chain at C1). This contrasts significantly with isomers featuring different substitution patterns:
Beyond ring substitution, the α,α-dimethyl modification on the ethylamine side chain, creating a tertiary amine (2-methylpropan-2-amine), is a critical structural feature. This contrasts with:
The tert-butylamino group introduces extreme steric hindrance around the nitrogen atom. This likely impacts:
Table 2: Impact of Positional Isomerism and Amine Substitution on Arylalkylamine Scaffolds
Structural Feature | Example Compound | Pharmacological Implication |
---|---|---|
2,5-Dimethoxy-4-bromo (2C-B) | 2C-B | High potency, balanced 5-HT₂AR/5-HT₂CR agonism; "classical" psychedelic activity profile |
5-Bromo-2-methoxy (Subject) | 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-amine | Disrupted optimal 2,5-interaction; unknown efficacy; sterically hindered tertiary amine |
para-Methoxy (PMMA pattern) | PMMA (1-(4-Methoxyphenyl)-N-methylpropan-2-amine) | Serotonin-releasing agent/uptake inhibitor; distinct from direct 5-HT₂AR agonists |
Primary Amine (R-NH₂) | Mescaline, 2C-B | Susceptible to MAO metabolism; standard protonation site for receptor ionic lock |
Secondary Amine (R-NHCH₃) | DOB, PMMA | Increased lipophilicity & CNS penetration; resistant to MAO vs primary; protonation site |
Tertiary Amine (R-NR'₂) | Subject Compound | High steric hindrance; strong basicity; high resistance to MAO; altered receptor interaction |
N-Benzyl (NBOMe) | 25B-NBOMe | Ultra-high 5-HT₂AR affinity/potency; significant safety risks; conformational constraint |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: